Propiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2 mg/mL at 20 °C

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL

Solubility in water = 0.2 wt% at 20 °C.

insoluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Precursor for Organic Synthesis

Propιοphenone serves as a valuable building block for synthesizing more complex organic molecules. Its reactive carbonyl group allows for further chemical transformations, enabling researchers to create molecules with specific functionalities for various research purposes. Studies have utilized propiophenone in the synthesis of:

Pharmaceutical Candidates

Derivatives of propiophenone have been explored for their potential as anticonvulsant and anti-Alzheimer's agents [1].

Functional Materials

Propιοphenone can be incorporated into the synthesis of photoinitiators, which are light-sensitive molecules crucial for triggering polymerization reactions in the development of novel materials [1].

Source

[1] Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 - Smolecule ()

Studies on Photophysical Properties

The aromatic structure and carbonyl group of propiophenone endow it with unique photophysical properties. Researchers have investigated these properties to understand fundamental photochemical processes and explore potential applications. Studies have focused on:

Excited State Dynamics

Understanding the behavior of propiophenone molecules after absorbing light can provide insights into mechanisms of light-induced reactions and energy transfer processes [2].

Fluorescence Properties

Propιοphenone exhibits fluorescence, the ability to emit light upon absorbing photons. Research explores how this property can be utilized in areas like development of fluorescent probes or organic light-emitting diodes (OLEDs) [2].

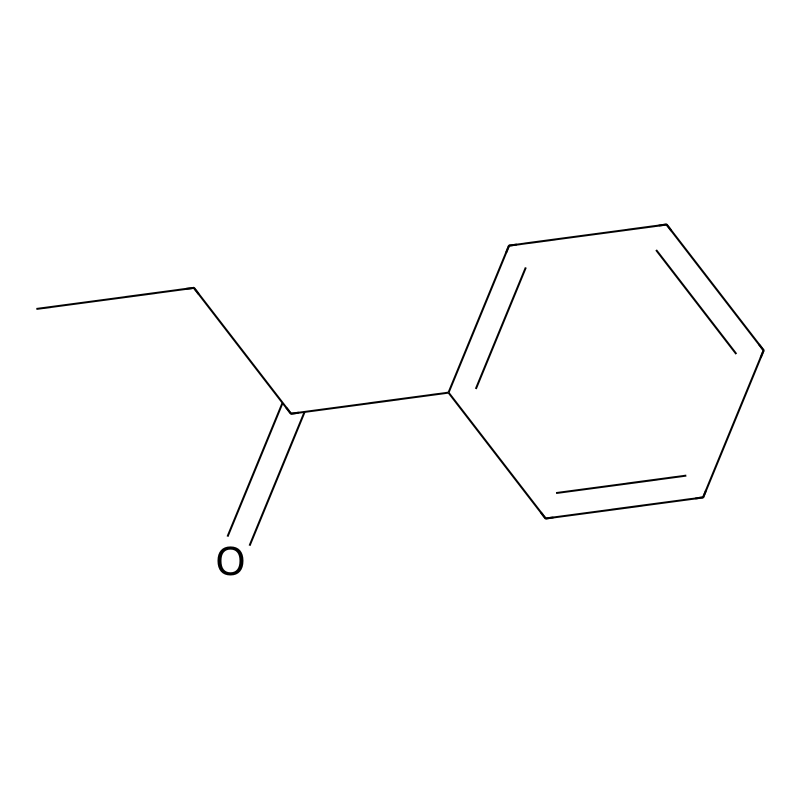

Propiophenone is an aromatic ketone characterized by its molecular formula . It appears as a colorless liquid with a sweet odor, is insoluble in water, but miscible with organic solvents . This compound, also known as benzoylethane, features a carbonyl group bonded to a phenyl and an ethyl group, making it a significant intermediate in organic synthesis. Propiophenone is primarily utilized in the pharmaceutical industry for the synthesis of various drugs, including dextropropoxyphene, and is also employed in the fragrance industry due to its pleasant aroma .

- Friedel-Crafts Acylation: Propiophenone can be synthesized through the Friedel-Crafts reaction by reacting benzene with propanoyl chloride or propionic acid in the presence of a Lewis acid catalyst. This method allows for the introduction of the propanoyl group onto the aromatic ring .

- Ketonization: Another method for producing propiophenone involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at elevated temperatures (450–550 °C). The reaction can be represented as follows:

- Bromination: Propiophenone can undergo bromination, which is a crucial reaction in organic synthesis. This process has been studied to optimize conditions for effective yields .

- Oxidation: The oxidation of propiophenone with alkaline hypobromite has been investigated, revealing insights into its reactivity and potential products formed during oxidation processes .

Propiophenone exhibits various biological activities that make it relevant in pharmacology. It serves as a precursor for several pharmaceutical compounds, including:

- Dextropropoxyphene: An analgesic used to relieve pain.

- Phenmetrazine: A stimulant that has been used in weight loss medications.

- Methcathinone: A potent stimulant related to ephedrine.

Research indicates that derivatives of propiophenone may exhibit psychoactive properties, influencing their use in medicinal chemistry .

The primary methods for synthesizing propiophenone include:

- Friedel-Crafts Reaction: Utilizing propanoyl chloride or propionic acid with benzene under Lewis acid catalysis.

- Ketonization Reaction: Reacting benzoic acid with propionic acid at high temperatures using calcium acetate as a catalyst.

- Vapor-phase Cross-decarboxylation: A more recent method that aims to minimize by-product formation while producing propiophenone efficiently .

These methods highlight the versatility and importance of propiophenone in organic synthesis.

Propiophenone finds application across various fields:

- Pharmaceuticals: It is crucial in synthesizing drugs like dextropropoxyphene and other psychoactive compounds.

- Fragrance Industry: Due to its sweet odor, it is used as a fragrance component.

- Organic Synthesis: Propiophenone acts as an intermediate in synthesizing more complex organic molecules.

Its multifaceted applications underscore its significance in both industrial and research settings.

Studies on the interactions of propiophenone with other compounds often focus on its reactivity and potential biological effects. For instance, investigations into its oxidation pathways reveal how it interacts with oxidizing agents, impacting its stability and reactivity profiles . Additionally, research on its derivatives highlights their pharmacological interactions, which are critical for developing new therapeutic agents.

Propiophenone shares structural similarities with several other compounds, particularly within the class of aromatic ketones. Here are some similar compounds:

| Compound Name | Structure Type | Notable Uses |

|---|---|---|

| Acetophenone | Aromatic Ketone | Solvent and flavoring agent |

| Benzylacetone | Aromatic Ketone | Fragrance and flavoring |

| Butyrophenone | Aromatic Ketone | Intermediate in pharmaceuticals |

Uniqueness of Propiophenone

Propiophenone's uniqueness lies in its specific ethyl substituent on the carbonyl carbon compared to other aromatic ketones like acetophenone (which has a methyl group) or butyrophenone (which has a butyl group). This structural distinction influences its physical properties, reactivity, and applications, particularly in pharmaceuticals where specific molecular characteristics are crucial for efficacy.

Propiophenone’s synthesis is inextricably linked to the groundbreaking work of Charles Friedel and James Crafts, who in 1877 discovered the Friedel-Crafts acylation reaction. Their accidental observation of aluminum chloride’s catalytic effect on alkyl halides led to a general method for coupling organic halides with hydrocarbons, including benzene. The reaction between propionyl chloride (CH$$3$$CH$$2$$COCl) and benzene in the presence of AlCl$$_3$$ became the primary route for propiophenone synthesis:

$$

\text{C}6\text{H}6 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}6\text{H}5\text{COCH}2\text{CH}_3 + \text{HCl}

$$

This method, however, faced industrial challenges due to equipment corrosion and waste disposal. By the early 20th century, alternative routes emerged, such as the Claisen condensation of ethyl benzoate with ethyl acetate and the vapor-phase decarboxylation of benzoic and propionic acids over calcium acetate/alumina catalysts at 450–550°C:

$$

\text{C}6\text{H}5\text{CO}2\text{H} + \text{CH}3\text{CH}2\text{CO}2\text{H} \rightarrow \text{C}6\text{H}5\text{COCH}2\text{CH}3 + \text{CO}2 + \text{H}2\text{O}

$$

Table 1: Historical Synthetic Methods for Propiophenone

Structural Characterization and Nomenclature Evolution

Propiophenone’s structure—a benzene ring bonded to a propanone group—was confirmed through early spectroscopic and crystallographic studies. The IUPAC name 1-phenyl-1-propanone reflects systematic nomenclature, but historical names like benzoylethane and ethyl phenyl ketone persist. The shift from common to systematic naming paralleled advancements in structural elucidation:

- 1890s: X-ray diffraction revealed planar geometry at the carbonyl carbon.

- 1930s: Infrared spectroscopy identified the characteristic C=O stretch at 1,680 cm$$^{-1}$$.

- 1950s: NMR confirmed deshielding of the carbonyl carbon (δ ~200 ppm).

Table 2: Key Physical Properties of Propiophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C$$9$$H$${10}$$O | |

| Melting Point | 17–19°C | |

| Boiling Point | 218°C | |

| Density (25°C) | 1.009 g/mL | |

| Refractive Index (20°C) | 1.526 |

Role in the Development of Aromatic Ketone Chemistry

Propiophenone’s reactivity as an electron-deficient aryl ketone enabled its use in diverse transformations:

Pharmaceutical Synthesis:

Perfumery:

Mechanistic Studies:

Friedel-Crafts acylation, initially developed for propiophenone, became a cornerstone for synthesizing complex aryl ketones like acetophenone and benzophenone. The reaction’s scalability and regioselectivity (para-substitution dominance in methylbenzene acylations) cemented its utility in industrial chemistry.

Infrared Spectral Signatures and Functional Group Analysis

The infrared spectroscopic analysis of propiophenone reveals distinctive vibrational frequencies characteristic of its aromatic ketone structure. The most prominent feature is the carbonyl stretching vibration, which appears at 1680-1700 cm⁻¹ [1] [2]. This frequency represents a shift of approximately 30 cm⁻¹ lower compared to saturated aliphatic ketones, which typically absorb around 1715 cm⁻¹. This bathochromic shift results from conjugation between the carbonyl group and the aromatic ring system, which delocalizes electron density and weakens the carbon-oxygen double bond [3] [4].

The aromatic carbon-hydrogen stretching vibrations manifest in the region of 3000-3100 cm⁻¹, characteristic of sp²-hybridized carbon-hydrogen bonds in benzene derivatives [1] [5]. These absorptions can be distinguished from aliphatic carbon-hydrogen stretches, which appear below 3000 cm⁻¹. Specifically, the ethyl substituent contributes methylene and methyl carbon-hydrogen stretching frequencies below 3000 cm⁻¹, with the methylene group typically showing absorption around 2920-2850 cm⁻¹ and the methyl group around 2960-2870 cm⁻¹ [1].

The aromatic carbon-carbon stretching vibrations appear as two distinct bands at approximately 1600 cm⁻¹ and 1475 cm⁻¹, which are characteristic of monosubstituted benzene rings [3] [5]. These frequencies correspond to the quadrant and semicircle stretching modes of the aromatic ring system.

A particularly diagnostic feature for ketones is the carbon-carbon-carbon stretching vibration involving the two alpha carbons asymmetrically stretching about the carbonyl carbon. This vibration produces a strong absorption in the 1230-1300 cm⁻¹ region [6] [4]. The intensity of this peak results from the polarization of the alpha carbon-carbon bonds due to the positive partial charge on the carbonyl carbon, creating a significant change in dipole moment during the stretching vibration.

The aromatic carbon-hydrogen out-of-plane bending vibrations occur in the 690-900 cm⁻¹ region and provide information about the substitution pattern of the benzene ring [5]. For propiophenone, as a monosubstituted aromatic compound, these vibrations typically appear as strong absorptions around 690-710 cm⁻¹ and 750-770 cm⁻¹.

Nuclear Magnetic Resonance Profiling (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer Experiments)

Proton nuclear magnetic resonance spectroscopy of propiophenone provides clear evidence for its structural components through characteristic chemical shifts and coupling patterns. The aromatic protons appear as a multiplet in the region 7.98-7.44 ppm, integrating for five protons and displaying the complex coupling pattern typical of monosubstituted benzene systems [7]. The downfield chemical shift reflects the deshielding effect of the aromatic ring current.

The ethyl substituent exhibits the characteristic ethyl pattern with the methylene protons appearing as a quartet at 3.01 ppm with a coupling constant of 7.2 Hz, integrating for two protons [7]. This quartet results from coupling with the adjacent methyl group. The methyl protons appear as a triplet at 1.23 ppm with the same coupling constant of 7.2 Hz, integrating for three protons. The chemical shift of the methylene group reflects its position alpha to the carbonyl group, which provides significant deshielding due to the electron-withdrawing nature of the carbonyl carbon.

Carbon-13 nuclear magnetic resonance spectroscopy reveals eight distinct carbon environments in propiophenone. The carbonyl carbon appears most downfield at 200.8 ppm, characteristic of aromatic ketones [7]. This chemical shift is intermediate between aldehydes (typically 200-205 ppm) and saturated ketones (typically 205-210 ppm), reflecting the conjugation with the aromatic system.

The aromatic carbon atoms display chemical shifts characteristic of substituted benzene systems. The ipso carbon (carbon bearing the carbonyl substituent) appears at 137.0 ppm, while the remaining aromatic carbons appear at 132.9, 128.5, and 128.0 ppm [7]. These values are consistent with the electronic effects of the electron-withdrawing carbonyl group, which deshields the ortho and para positions while having less effect on the meta positions.

The aliphatic carbons of the ethyl group appear at significantly different chemical shifts: the methylene carbon at 31.8 ppm and the methyl carbon at 8.2 ppm [7]. The methylene carbon experiences deshielding due to its alpha position relative to the carbonyl group, while the methyl carbon appears in the typical alkyl region.

Distortionless Enhancement by Polarization Transfer experiments provide crucial information for carbon multiplicity determination [8]. In DEPT-135 spectra, methyl and methine carbons appear as positive peaks, while methylene carbons appear as negative peaks. Quaternary carbons are absent in DEPT spectra since they lack directly attached protons. For propiophenone, DEPT-90 experiments would show only methine carbons (the aromatic carbons with attached protons), while DEPT-135 would distinguish between the methyl carbon (positive) and methylene carbon (negative), confirming the structural assignments.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of propiophenone exhibits characteristic fragmentation patterns that provide structural confirmation. The molecular ion peak appears at m/z 134, corresponding to the molecular formula C₉H₁₀O, with relatively low intensity (7.66-20.82% relative abundance) [9] [10]. This low intensity is typical for aromatic ketones, which readily undergo fragmentation due to the stability of the resulting cationic fragments.

The base peak occurs at m/z 105, representing the benzoyl cation [C₆H₅CO]⁺ formed by loss of the ethyl group from the molecular ion [9] [10]. This fragmentation is highly favorable due to the resonance stabilization of the benzoyl cation through delocalization of the positive charge between the carbonyl oxygen and the aromatic ring system. The formation of this ion represents the most thermodynamically favorable fragmentation pathway.

Secondary fragmentation of the benzoyl cation produces the phenyl cation at m/z 77 through loss of carbon monoxide [9] [10]. This fragment appears with significant intensity (42.7-49.88% relative abundance), reflecting the stability of the phenyl cation and the ease of carbon monoxide elimination from acylium ions.

Additional fragmentations produce ions at m/z 51 (C₄H₃⁺) and m/z 106 (C₇H₆⁺) [9] [10]. The m/z 51 fragment likely represents further fragmentation of the phenyl cation, while the m/z 106 fragment may correspond to a tropylium-type ion formed through rearrangement processes involving the aromatic ring system.

Minor fragments include m/z 29 (CHO⁺) and m/z 27 (C₂H₃⁺), which appear with low abundance but provide additional structural information [9] [10]. The formyl cation (m/z 29) can arise from rearrangement processes, while the vinyl cation (m/z 27) represents fragmentation of the ethyl chain.

Thermodynamic Properties

Phase Behavior (Melting and Boiling Points)

Propiophenone exhibits phase transition temperatures that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 17-19°C (literature value 18.6°C), indicating that it exists as a liquid at ambient temperature [11] [12] [13]. This relatively low melting point is characteristic of simple aromatic ketones and reflects the molecular packing efficiency in the crystalline state.

The boiling point of propiophenone ranges from 214-218°C at standard atmospheric pressure (1013 hPa) [12] [13] [14]. This elevated boiling point compared to simple hydrocarbons of similar molecular weight reflects the presence of the polar carbonyl group, which enhances intermolecular dipole-dipole interactions. The compound exhibits a vapor pressure of 1 mmHg at 50°C, indicating relatively low volatility at moderate temperatures [12].

Thermodynamic studies of binary mixtures containing propiophenone have revealed significant insights into molecular interactions [15] [16]. Research on propiophenone-alcohol systems shows that excess molar volumes are negative for systems with shorter-chain alcohols (1-hexanol to 1-octanol) but positive for longer-chain alcohols (1-nonanol). This behavior suggests that molecular interactions are stronger in solutions containing shorter alcohols, while increasing the alcohol hydrocarbon chain length weakens intermolecular forces.

Density functional theory calculations confirm the formation of hydrogen bonds between propiophenone and alcohol molecules, with the strength of these interactions being dependent on the alcohol chain length [15] [16]. The experimental thermodynamic properties show good agreement with theoretical predictions from density functional theory models.

Solubility Parameters and Partition Coefficients

The solubility profile of propiophenone reflects its amphiphilic character, containing both hydrophobic aromatic and aliphatic components and a hydrophilic carbonyl group. The compound is essentially insoluble in water, with a reported solubility of only 2 g/L at 20°C [17] [14]. This low aqueous solubility results from the predominance of hydrophobic interactions over hydrogen bonding capabilities.

In contrast, propiophenone demonstrates excellent solubility in organic solvents. It is completely miscible with methanol, ethanol, diethyl ether, benzene, and toluene [13] [17]. The miscibility with alcohols reflects the hydrogen bonding capability of the carbonyl oxygen, while the solubility in aromatic solvents like benzene and toluene indicates favorable π-π interactions between aromatic systems.

Propiophenone shows poor solubility in polyhydric alcohols, being insoluble in glycerol, ethylene glycol, and propylene glycol [13] [17]. This selectivity reflects the importance of the hydrophobic components in determining overall solubility behavior, as the multiple hydroxyl groups in these solvents create an environment that is incompatible with the hydrophobic portions of propiophenone.

The partition coefficient (LogP) of propiophenone in the standard octanol-water system is 2.71 [12] [13]. This value indicates moderate lipophilicity, suggesting that the compound has a preference for the organic phase while retaining some interaction with the aqueous phase. The LogP value places propiophenone in the range typical for compounds with balanced hydrophilic and lipophilic character, making it suitable for applications requiring moderate membrane permeability.

Crystallographic Studies and Molecular Conformations

Crystallographic investigations of propiophenone and its derivatives provide crucial insights into molecular conformations and solid-state packing arrangements. While direct crystallographic data for pure propiophenone are limited in the literature, studies of related derivatives and inclusion complexes offer valuable structural information.

Crystallographic analysis of propiophenone derivatives, such as propiophenone 2,4-dinitrophenylhydrazone, reveals important conformational preferences [18]. The compound crystallizes in an E configuration with specific geometric parameters that reflect the influence of intermolecular interactions on molecular conformation. The crystal structure shows that van der Waals contacts between methyl and nitro groups from neighboring molecules result in deviation of the ethyl group from the phenyl plane of the propiophenone moiety.

Inclusion complex studies demonstrate the conformational flexibility of propiophenone in confined environments. Research on cholic acid-propiophenone clathrates shows that propiophenone can adopt specific conformations when included in the crystalline lattice of steroidal bile acids [19]. The crystal structure of this inclusion complex crystallizes in the P 1 21 1 space group with specific unit cell parameters (a = 16.752 Å, b = 7.910 Å, c = 12.222 Å, β = 114.28°), providing evidence for the generation of chirality in guest aromatic ketones through host-guest interactions.

Molecular conformation analysis reveals that propiophenone adopts a predominantly planar arrangement with the carbonyl group conjugated with the aromatic ring system. The ethyl substituent can rotate around the carbon-carbon single bond, providing conformational flexibility. Computational studies suggest that the most stable conformation has the ethyl group in a staggered arrangement relative to the aromatic ring to minimize steric interactions.

The crystal packing of propiophenone derivatives typically involves multiple intermolecular interactions, including π-π stacking between aromatic rings, dipole-dipole interactions between carbonyl groups, and van der Waals forces between aliphatic chains. These interactions determine the overall stability and physical properties of the crystalline material.

Comparative crystallographic studies with related aromatic ketones show that the substitution pattern significantly influences crystal packing. The presence of the ethyl group in propiophenone compared to the methyl group in acetophenone leads to different packing arrangements and consequently different physical properties such as melting points and solubility characteristics.

Purity

Physical Description

colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odou

Color/Form

LEAFLETS OR TABULAR CRYSTALS

XLogP3

Exact Mass

Boiling Point

218.0 °C @ 760 MM HG

Vapor Density

Density

1.0105 @ 20 °C/4 °C, LIQ

1.004-1.014

LogP

2.19

Log Kow = 2.19

Odor

Appearance

Melting Point

Mp 19-20 °

21 °C

19-20°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 91 of 98 companies (only ~ 7.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1.5 mm Hg at 20 °C

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

From the Hock process for the production of phenol from isopropylbenzene; it is isolated from the residue of this process.

Oxidation of ethylbenzene with air or oxygen at 130 °C and 0.5 MPa. Catalysts include cobalt salts or manganese salts of naphthenic or fatty acids.

General Manufacturing Information

1-Propanone, 1-phenyl-: ACTIVE

ORGANOLEPTIC CHARACTERISTICS: ACETOPHENONE CHERRY, WATERMELON AROMA & TASTE BELOW 5 PPM; REGULATORY STATUS: 3469; FLAVORS USEFUL IN: TRACES IN CHERRY, HONEY.

Friedel-Crafts acetylation of benzene with acetic anhydride (of no industrial importance).

Analytic Laboratory Methods

Dates

2: Asakawa C, Ogawa M, Fujinaga M, Kumata K, Xie L, Yamasaki T, Yui J, Fukumura T, Zhang MR. Utilization of [11C]phosgene for radiosynthesis of N-(2-{3-[3,5-bis(trifluoromethyl)]phenyl[11C]ureido}ethyl)glycyrrhetinamide, an inhibitory agent for proteasome and kinase in tumors. Bioorg Med Chem Lett. 2012 Jun 1;22(11):3594-7. doi: 10.1016/j.bmcl.2012.04.049. Epub 2012 Apr 18. PubMed PMID: 22546673.

3: Mnguni MJ, Lemmerer A. A structural study of 4-aminoantipyrine and six of its Schiff base derivatives. Acta Crystallogr C Struct Chem. 2015 Feb;71(Pt 2):103-9. doi: 10.1107/S2053229614027247. Epub 2015 Jan 12. PubMed PMID: 25652276.

4: Chen R, Liu X, Lin J, Wei D. A genomic search approach to identify carbonyl reductases in Gluconobacter oxydans for enantioselective reduction of ketones. Biosci Biotechnol Biochem. 2014;78(8):1350-6. doi: 10.1080/09168451.2014.925775. Epub 2014 Jun 24. PubMed PMID: 25130736.

5: Azam F, Alkskas IA, Ahmed MA. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice. Eur J Med Chem. 2009 Oct;44(10):3889-97. doi: 10.1016/j.ejmech.2009.04.007. Epub 2009 Apr 14. PubMed PMID: 19447524.

6: Fornalczyk M, Singh K, Stuart AM. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Org Biomol Chem. 2012 Apr 28;10(16):3332-42. doi: 10.1039/c2ob25081k. Epub 2012 Mar 15. PubMed PMID: 22421710.

7: Yamabe S, Zeng G, Guan W, Sakaki S. Substrate dependent reaction channels of the Wolff-Kishner reduction reaction: A theoretical study. Beilstein J Org Chem. 2014 Jan 23;10:259-70. doi: 10.3762/bjoc.10.21. eCollection 2014. PubMed PMID: 24605145; PubMed Central PMCID: PMC3943666.

8: Yang D, Zhou Y, Xue N, Qu J. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction. J Org Chem. 2013 Apr 19;78(8):4171-6. doi: 10.1021/jo400280p. Epub 2013 Apr 1. Erratum in: J Org Chem. 2014 Jun 20;79(12):5934. PubMed PMID: 23517488.

9: Jiménez-Díaz I, Molina-Molina JM, Zafra-Gómez A, Ballesteros O, Navalón A, Real M, Sáenz JM, Fernández MF, Olea N. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 1;936:80-7. doi: 10.1016/j.jchromb.2013.08.006. Epub 2013 Aug 8. PubMed PMID: 24004914.

10: Raymond P, Plaa GL. Ketone potentiation of haloalkane-induced hepatotoxicity: CCl4 and ketone treatment on hepatic membrane integrity. J Toxicol Environ Health. 1996 Oct 25;49(3):285-300. PubMed PMID: 8876655.

11: Son JH, Hoefelmeyer JD. 1,2-Nucleophilic addition of 2-(picolyl)organoboranes to nitrile, aldehyde, ketone, and amide. Org Biomol Chem. 2012 Sep 7;10(33):6656-64. doi: 10.1039/c2ob25518a. Epub 2012 Jul 18. PubMed PMID: 22810902.

12: He XP, Cai W, Guo L, Zhou LZ, Nie MH. Synthesis and molecular characterization of acrylate liquid crystalline resin monomers (ALCRM). Cell Mol Biol (Noisy-le-grand). 2015 Oct 16;61(5):52-7. PubMed PMID: 26475389.

13: Bessin P, Thuillier J. [Pharmacology of a new cardiotropic drug : (dichloro-2, 3-methoxy 4) phenyl furyl-2-0-(diethylamino-ethyl)-ketone-oxime (ANP 4364)]. C R Acad Sci Hebd Seances Acad Sci D. 1975 Aug 4-25;281(5-8):463-6. French. PubMed PMID: 809213.

14: Stompor M, Dancewicz K, Gabryś B, Anioł M. Insect Antifeedant Potential of Xanthohumol, Isoxanthohumol, and Their Derivatives. J Agric Food Chem. 2015 Aug 5;63(30):6749-56. doi: 10.1021/acs.jafc.5b02025. Epub 2015 Jul 27. PubMed PMID: 26176501.

15: Gunasekaran N, Ramesh P, Ponnuswamy MN, Karvembu R. Monodentate coordination of N-[di(phenyl/ethyl)carbamothioyl]benzamide ligands: synthesis, crystal structure and catalytic oxidation property of Cu(I) complexes. Dalton Trans. 2011 Dec 14;40(46):12519-26. doi: 10.1039/c1dt10628g. Epub 2011 Oct 10. PubMed PMID: 21984488.

16: Papadopoulos GN, Limnios D, Kokotos CG. Photoorganocatalytic hydroacylation of dialkyl azodicarboxylates by utilising activated ketones as photocatalysts. Chemistry. 2014 Oct 13;20(42):13811-4. doi: 10.1002/chem.201403275. Epub 2014 Sep 3. PubMed PMID: 25186939.

17: Salian VV, Narayana B, Yathirajan HS, Akkurt M, Çelik Ö, Ersanlı CC, Glidewell C. A chalcone showing positional disorder, two related diarylcyclohexenones showing enantiomeric disorder and a related hydroxyterphenyl, all derived from simple carbonyl precursors. Acta Crystallogr C Struct Chem. 2015 Jul;71(Pt 7):610-7. doi: 10.1107/S2053229615011961. Epub 2015 Jun 26. PubMed PMID: 26146401.

18: Chiba J, Muro F, Setoguchi M, Machinaga N. A concise synthesis of a very late antigen-4 antagonist trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-m ethoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid via reductive etherification. Chem Pharm Bull (Tokyo). 2012;60(7):882-6. PubMed PMID: 22790822.

19: Ishihara Y, Miyamoto M, Nakayama T, Goto G. Central cholinergic agents. IV. Synthesis and acetylcholinesterase inhibitory activities of omega-[N-ethyl-N-(phenylmethyl)amino]-1-phenyl-1-alkanones and their analogues with partial conformational restriction. Chem Pharm Bull (Tokyo). 1993 Mar;41(3):529-38. PubMed PMID: 8477504.

20: Soylem AE, Assy GM, Morsi MG. Heteroannelation of Cyclic Ketones: Synthesis, Characterization and Antitumor Evaluation of Some Condensed Azine Derivatives. Acta Chim Slov. 2016;63(3):609-18. PubMed PMID: 27640388.